Propyl 1,4-benzodioxan-2-carboxylate
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Overview
Description
Propyl 1,4-benzodioxan-2-carboxylate is an organic compound belonging to the benzodioxane family. This compound is characterized by a propyl ester group attached to the 1,4-benzodioxane core. Benzodioxanes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 1,4-benzodioxan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1,4-benzodioxan-2-carboxylic acid with propanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often employs enzymatic routes. Lipase-catalyzed transesterification reactions are favored due to their high selectivity and mild reaction conditions. These methods offer advantages such as reduced by-product formation and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions
Propyl 1,4-benzodioxan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Propyl 1,4-benzodioxan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: The compound is utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of propyl 1,4-benzodioxan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,4-benzodioxan-2-carboxylate
- Butyl 1,4-benzodioxan-2-carboxylate
- Isobutyl 1,4-benzodioxan-2-carboxylate
Uniqueness
Propyl 1,4-benzodioxan-2-carboxylate is unique due to its specific ester group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
24902-02-1 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
propyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-2-7-14-12(13)11-8-15-9-5-3-4-6-10(9)16-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
GIWVWMBTCWHKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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